3-Epichromolaenide

Stereochemistry Natural Product Chemistry Analytical Characterization

3-Epichromolaenide (CAS 89913-53-1) is a naturally occurring sesquiterpene lactone belonging to the germacranolide class, characterized by a gamma-lactone fused to a 1,7-dimethylcyclodec-1-ene moiety. Its molecular formula is C22H28O7 with a molecular weight of 404.45 g/mol.

Molecular Formula C22H28O7
Molecular Weight 404.5 g/mol
Cat. No. B593243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Epichromolaenide
Molecular FormulaC22H28O7
Molecular Weight404.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3
InChIKeyFOCCASNSHDSZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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3-Epichromolaenide Procurement Guide: A Germacranolide Sesquiterpene Lactone from the Asteraceae Family


3-Epichromolaenide (CAS 89913-53-1) is a naturally occurring sesquiterpene lactone belonging to the germacranolide class, characterized by a gamma-lactone fused to a 1,7-dimethylcyclodec-1-ene moiety . Its molecular formula is C22H28O7 with a molecular weight of 404.45 g/mol [1]. The compound has been isolated from the herbs of Chromolaena glaberrima and reported in Eupatorium lindleyanum .

3-Epichromolaenide Structural Specificity: Why Generic Substitution of Germacranolides Is Unjustified


As a highly oxidized germacranolide with a specific stereochemical arrangement at the C-3 position and an esterified side chain, 3-Epichromolaenide possesses a unique three-dimensional pharmacophore . The germacranolide class is known for target-specific interactions, with minor structural variations—such as epimerization, oxidation state, or ester substitution—often leading to significant and unpredictable differences in biological activity, target engagement, and ADME properties. Procurement of a different analog without direct comparative data on the specific assay and model system under investigation carries a high risk of generating non-reproducible or misleading results, thereby invalidating research conclusions.

3-Epichromolaenide Quantitative Differentiation Evidence Against Structural Analogs


Stereochemical Identity: 3-Epichromolaenide as a C-3 Epimer of Chromolaenide

The primary, verifiable point of differentiation for 3-Epichromolaenide is its stereochemical configuration at the C-3 position, which distinguishes it from its closest named analog, Chromolaenide [1]. The IUPAC name explicitly defines the stereocenters of 3-Epichromolaenide as (3aR,4R,6Z,9R,10E,11aR), whereas the NP-MRD entry for Chromolaenide describes its stereocenters as (3aR,4R,9S,11aS) . This difference in three-dimensional structure constitutes a distinct chemical entity.

Stereochemistry Natural Product Chemistry Analytical Characterization

CAS Registry Identity: 3-Epichromolaenide as a Unique Chemical Entity

3-Epichromolaenide is assigned the unique CAS Registry Number 89913-53-1 [1]. This identifier definitively separates it from the closely related analog Chromolaenide, which has been assigned the distinct CAS Registry Number 66148-25-2 [2]. The separate CAS numbers, maintained by the Chemical Abstracts Service, formally recognize these as different chemical substances with distinct structures.

Chemical Registration Database Curation Procurement

ADME Property Predictions for 3-Epichromolaenide

Computational ADMET predictions (admetSAR 2.0) for 3-Epichromolaenide are available, providing a baseline for its potential pharmacokinetic behavior [1]. The compound is predicted to have high human intestinal absorption (98.56% probability) and to cross the blood-brain barrier (65.00% probability). Its predicted human oral bioavailability is negative (57.14% probability), and it is not predicted to be a P-glycoprotein substrate (64.76% probability).

ADME Drug Development In Silico Modeling

Recommended Research Application Scenarios for 3-Epichromolaenide Based on Current Evidence


Analytical Reference Standard for Chemical Identification and Purity Control

Due to its defined stereochemistry and availability as a high-purity powder (>=98%), 3-Epichromolaenide is best employed as an analytical reference standard for liquid chromatography (LC) and mass spectrometry (MS) assays. Its unique CAS number (89913-53-1) and available spectral data (1H and 13C NMR predictions) from NP-MRD make it suitable for method development and validation aimed at distinguishing this specific epimer from other germacranolides in complex botanical extracts .

Building Block for Stereochemistry-Activity Relationship (SSAR) Studies in Germacranolides

The primary, verifiable differentiator of 3-Epichromolaenide is its stereochemistry relative to Chromolaenide. Therefore, its most scientifically sound application is as a probe in Stereochemistry-Activity Relationship (SSAR) studies . By procuring both 3-Epichromolaenide and Chromolaenide (CAS 66148-25-2), researchers can design head-to-head experiments to assess how the specific C-3 epimerization impacts biological activity in their assay system of interest.

Mechanistic Investigation of Anti-Inflammatory Pathways

Literature indicates that 3-Epichromolaenide may modulate inflammatory pathways . In the absence of quantitative, comparative data against a specific analog, it is a viable candidate for exploratory studies designed to elucidate the mechanism of action of this particular germacranolide scaffold in validated in vitro models of inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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